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Compound of Interest

Compound Name: 5-Aminoisatoic anhydride

Cat. No.: B061234 Get Quote

Preamble: Navigating Spectroscopic Data in Drug
Discovery
In the landscape of modern pharmaceutical research and materials science, the unambiguous

structural elucidation of novel chemical entities is the bedrock upon which all subsequent

development is built. 5-Aminoisatoic anhydride, a key heterocyclic building block, presents a

compelling case for the power of integrated spectroscopic analysis. Its utility as a precursor in

the synthesis of quinazolinones, dyes, and other pharmacologically active molecules

necessitates a deep understanding of its structural and electronic properties.[1]

This guide eschews a conventional data sheet format. Instead, it embarks on a practical,

interpretive journey. As experimental spectra for 5-Aminoisatoic anhydride are not widely

available in public repositories, we will first establish a robust analytical baseline by thoroughly

examining the spectroscopic data of its parent compound, Isatoic Anhydride. Following this, we

will apply first principles of spectroscopy to forecast the spectral modifications introduced by the

C-5 amino functionalization. This predictive approach not only offers a comprehensive

characterization of the target molecule but also equips the research scientist with the causal

logic required to interpret spectra of related substituted benzoxazinediones.

The Analytical Imperative: A Multi-Technique
Approach
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A single spectroscopic technique provides but one dimension of a molecule's identity. It is the

synergistic integration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) that affords a three-dimensional, high-fidelity confirmation of chemical

structure.

NMR Spectroscopy (¹H and ¹³C) maps the carbon-hydrogen framework and probes the

electronic environment of each atom.

IR Spectroscopy identifies the specific functional groups present, confirming the molecular

architecture.

Mass Spectrometry provides the exact molecular weight and offers a blueprint of the

molecule's fragmentation, corroborating the overall structure.

Below, we detail the application of each technique, first to the known Isatoic Anhydride, and

then extending the analysis to its 5-amino derivative.

Molecular Structure and Numbering
To ensure clarity in spectral assignments, the standard IUPAC numbering for the isatoic

anhydride core is used. The introduction of the amino group at the C-5 position is explicitly

noted.

Caption: IUPAC numbering of Isatoic Anhydride and 5-Aminoisatoic Anhydride.

Proton (¹H) NMR Spectroscopy
Experimental Protocol: ¹H NMR

Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent

(e.g., DMSO-d₆, as isatoic anhydride is poorly soluble in less polar solvents). Ensure the

solid is fully dissolved.

Instrumentation: Transfer the solution to a 5 mm NMR tube.

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[2]

Standard parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a
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relaxation delay of 1-2 seconds. Typically, 16-64 scans are averaged for a high signal-to-

noise ratio.

Processing: Process the Free Induction Decay (FID) with an exponential function (line

broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹H NMR Spectrum of Isatoic Anhydride
The aromatic region of isatoic anhydride presents a classic four-proton system. The

assignments are based on expected chemical shifts and coupling patterns.[3]

Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-4 ~7.92 d ~7.9 1H

H-6 ~7.75 t ~7.7 1H

H-5 ~7.26 d ~8.5 1H

H-3 ~7.16 t ~7.6 1H

N-H ~11.8 br s - 1H

Data sourced from similar spectra and chemical shift predictions.[3][4]

Causality and Interpretation:

H-4: This proton is ortho to a carbonyl group, resulting in significant deshielding and placing

it furthest downfield in the aromatic region. It appears as a doublet due to coupling with H-3.

H-6: This proton is part of a more complex spin system but is often observed as a triplet due

to coupling with both H-5 and H-7. It is deshielded by the adjacent benzene ring and the

distant carbonyl.

H-3 & H-5: These protons are in a more shielded environment and appear further upfield.

Their exact assignment can be complex without 2D NMR, but they typically appear as a
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doublet and a triplet, respectively.

N-H Proton: The amide/carbamate proton is highly deshielded and often broad due to

quadrupolar relaxation and exchange. Its chemical shift is highly dependent on solvent and

concentration.

Predicted ¹H NMR Spectrum of 5-Aminoisatoic
Anhydride
The introduction of the powerful electron-donating amino (-NH₂) group at the C-5 position will

dramatically alter the electronic landscape of the aromatic ring, leading to predictable changes

in the ¹H NMR spectrum.

Expected Changes:

-NH₂ Protons: A new, broad singlet will appear, likely in the range of 5-7 ppm. The chemical

shift of these protons is highly variable and depends on solvent, concentration, and

temperature.

Upfield Shift of Aromatic Protons: The electron-donating nature of the amino group will

increase the electron density on the aromatic ring, causing a general upfield shift (to lower

ppm values) for the remaining aromatic protons (H-3, H-4, H-6).

Changes in Multiplicity and Coupling: The substitution pattern is now altered.

H-6: This proton is now ortho to the amino group and will be significantly shielded. It will

appear as a doublet, coupled only to H-4.

H-4: This proton is meta to the amino group. It will appear as a doublet of doublets, with a

larger ortho coupling to H-3 and a smaller meta coupling to H-6.

H-3: This proton is para to the amino group. It will appear as a doublet, coupled to H-4.

Carbon (¹³C) NMR Spectroscopy
Experimental Protocol: ¹³C NMR
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Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher

concentration (~20-50 mg) is often beneficial.

Data Acquisition: Acquire on a 400 MHz (or higher) spectrometer using a standard proton-

decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically

required due to the low natural abundance of ¹³C. A wider spectral width (~0-200 ppm) is

used.

Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the

solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

¹³C NMR Spectrum of Isatoic Anhydride
The spectrum will show 8 distinct carbon signals corresponding to the molecular structure.

Carbon Assignment Chemical Shift (δ, ppm)

C-2 (Carbonyl) ~163

C-4 (Carbonyl) ~148

C-4a ~140

C-6 ~137

C-8 ~130

C-5 ~125

C-7 ~116

C-8a ~114

Data is estimated based on spectral databases for isatoic anhydride and related structures.[2]

[5]

Causality and Interpretation:

Carbonyl Carbons (C-2, C-4): These are the most deshielded carbons due to the direct

attachment of two electronegative oxygen atoms. The anhydride carbonyls typically appear
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in the 145-165 ppm range.

Aromatic Carbons: The chemical shifts of the aromatic carbons are determined by their

position relative to the electron-withdrawing anhydride ring. Quaternary carbons (C-4a, C-8a)

often have lower intensity.

Predicted ¹³C NMR Spectrum of 5-Aminoisatoic
Anhydride
The electron-donating amino group will cause significant and predictable shifts in the ¹³C

spectrum.

Expected Changes:

C-5 (ipso-carbon): The carbon directly attached to the amino group will be strongly shielded

(shifted upfield) but may also be broadened. Its new chemical shift will be a key indicator of

substitution.

Ortho and Para Carbons (C-4, C-6, C-8a): These carbons will experience significant

shielding (upfield shift) due to the resonance effect of the amino group.

Meta Carbons (C-7, C-4a): These carbons will be less affected, showing only a minor shift.

Carbonyl Carbons (C-2, C-4): The electronic perturbation is transmitted through the ring,

which may cause a slight upfield shift for the carbonyl carbons as well.

Infrared (IR) Spectroscopy
Experimental Protocol: IR

Sample Preparation (ATR): Place a small amount of the solid powder directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the

sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Processing: The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
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IR Spectrum of Isatoic Anhydride
The IR spectrum is dominated by the characteristic vibrations of the cyclic anhydride and amide

functionalities.[4]

Wavenumber (cm⁻¹) Functional Group Vibration Type

~3200-3000 N-H Stretch

~1760 C=O (Anhydride) Asymmetric Stretch

~1715 C=O (Anhydride) Symmetric Stretch

~1620 C=C Aromatic Stretch

~1300-1000 C-O Stretch

Data sourced from NIST Chemistry WebBook and other spectral databases.[4]

Causality and Interpretation:

Anhydride Carbonyls: Cyclic anhydrides characteristically show two C=O stretching bands.

[6] This is due to symmetric and asymmetric stretching modes. The high wavenumbers are

indicative of the strained ring system.

N-H Stretch: The amide N-H stretch appears as a moderately broad band above 3000 cm⁻¹.

Aromatic Region: C=C stretching bands for the aromatic ring appear in the 1620-1450 cm⁻¹

region.

Predicted IR Spectrum of 5-Aminoisatoic Anhydride
The addition of the primary amino group will introduce distinct and easily identifiable peaks.

Expected New Bands:

N-H Stretches: A pair of medium-intensity peaks will appear in the 3300-3500 cm⁻¹ region.

These correspond to the symmetric and asymmetric N-H stretching of the primary amine.
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N-H Bend: A scissoring vibration for the -NH₂ group will appear around 1600-1650 cm⁻¹. This

may overlap with the aromatic C=C stretching bands.

Mass Spectrometry (MS)
Experimental Protocol: MS

Ionization: Electron Ionization (EI) is a common technique for this class of molecules.

Sample Introduction: The sample can be introduced via a direct insertion probe or through a

Gas Chromatography (GC) inlet if sufficiently volatile and thermally stable.

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) to

generate a spectrum of relative intensity versus mass-to-charge ratio (m/z).

Mass Spectrum of Isatoic Anhydride
Molecular Formula: C₈H₅NO₃

Molecular Weight: 163.13 g/mol

Molecular Ion (M⁺•): A peak will be observed at m/z = 163.

Fragmentation Analysis: The primary fragmentation pathway for isatoic anhydride under EI

conditions is the loss of carbon dioxide (CO₂, 44 Da) to form a highly stable benzynoyl radical

cation intermediate, which then undergoes further fragmentation.[7][8]

[M - CO₂]⁺•: A major peak at m/z = 119 (163 - 44). This is often the base peak.

[M - CO₂ - CO]⁺•: Subsequent loss of carbon monoxide (CO, 28 Da) gives a peak at m/z =

91.
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Isatoic Anhydride
(m/z = 163)

[M - CO₂]⁺•
(m/z = 119)

- CO₂

[M - CO₂ - CO]⁺•
(m/z = 91)

- CO

Click to download full resolution via product page

Caption: Primary fragmentation pathway of Isatoic Anhydride in EI-MS.

Predicted Mass Spectrum of 5-Aminoisatoic Anhydride
Molecular Formula: C₈H₆N₂O₃

Molecular Weight: 178.14 g/mol

Molecular Ion (M⁺•): The molecular ion peak will now be at m/z = 178. The presence of a

second nitrogen atom means this peak will have a higher relative intensity compared to m/z

179, consistent with the Nitrogen Rule.

Predicted Fragmentation: The fragmentation will likely follow a similar initial pathway, with the

charge being stabilized by the amino group.

[M - CO₂]⁺•: Loss of CO₂ will lead to a prominent fragment at m/z = 134 (178 - 44).

[M - CO₂ - HCN]⁺•: A common fragmentation for anilines is the loss of hydrogen cyanide

(HCN, 27 Da). This would lead to a fragment at m/z = 107 (134 - 27).

Conclusion: An Integrated View
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By systematically evaluating the foundational spectra of Isatoic Anhydride and applying

established principles of substituent effects, we have constructed a comprehensive and

predictive spectroscopic profile for 5-Aminoisatoic Anhydride. A researcher encountering this

molecule can confidently anticipate a ¹H NMR spectrum with three upfield-shifted aromatic

protons and a new amine signal, a ¹³C NMR spectrum showing characteristic shifts from the

electron-donating substituent, an IR spectrum with distinctive N-H stretching bands around

3300-3500 cm⁻¹, and a mass spectrum with a molecular ion at m/z 178 and a key fragment at

m/z 134. This integrated, cause-and-effect approach provides a robust framework for the

structural verification of this important synthetic intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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